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molecular formula C11H11F3N2O4 B8382586 N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

Cat. No. B8382586
M. Wt: 292.21 g/mol
InChI Key: VWTBICODIDNULT-UHFFFAOYSA-N
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Patent
US07652041B2

Procedure details

To a stirred solution of 3-nitro-5-(trifluoromethyl)benzoic acid (1.00 g, 0.42 mmol) in DCM (20 mL), were added 2-methoxyethanamine (0.41 mL, 0.47 mmol), DMAP (620 mg, 0.51 mmol) and EDCI (900 mg, 0.47 mmol). The reaction mixture was allowed to stir at rt overnight and then concentrated. The residue was diluted with EtOAc and washed with water. The organic solution was dried (MgSO4) and evaporated. The residue was purified by chromatography (SiO2, MeOH/DCM) to yield the title compound as a white solid (780 mg, 63%). LCMS: (FA) ES+ 293.2 (M+1), ES− 291.2 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
620 mg
Type
catalyst
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=O)([O-:3])=[O:2].[CH3:17][O:18][CH2:19][CH2:20][NH2:21].CCN=C=NCCCN(C)C>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:17][O:18][CH2:19][CH2:20][NH:21][C:7](=[O:9])[C:6]1[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
0.41 mL
Type
reactant
Smiles
COCCN
Name
Quantity
900 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
620 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCNC(C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 635.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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